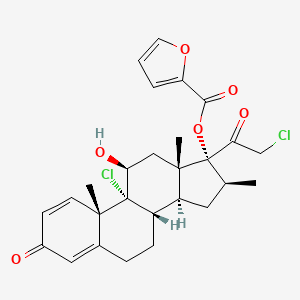

16-epi Mometasone Furoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

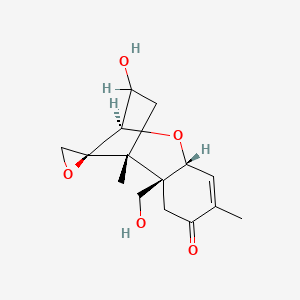

16-epi Mometasone Furoate is a synthetic corticosteroid, structurally related to Mometasone Furoate. It is used in the treatment of inflammatory skin conditions, hay fever, and asthma . This compound is known for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties .

Métodos De Preparación

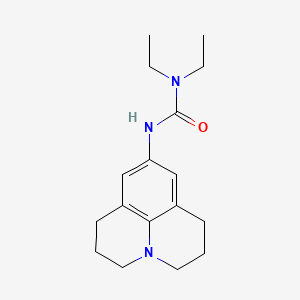

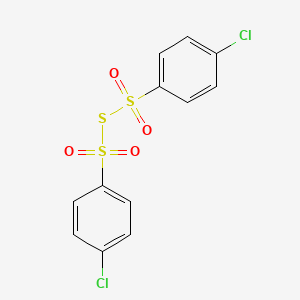

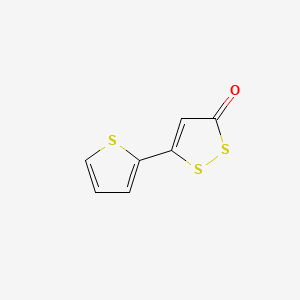

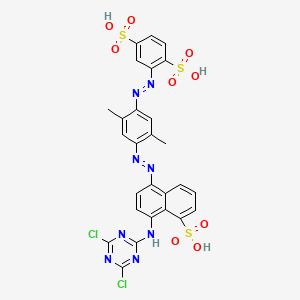

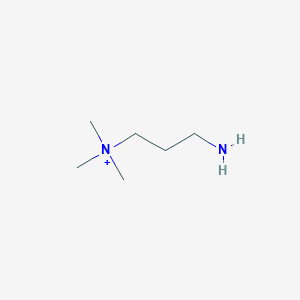

The synthesis of 16-epi Mometasone Furoate involves multiple steps, including the preparation of intermediates and final acylation . The industrial production methods are generally accompanied by the formation of numerous process impurities that need to be detected and quantified . The multi-gram scale preparation involves the systematic investigation of the final acylation step, as well as the characterization of the difuroate enol ether intermediate and its conversion to the target impurity .

Análisis De Reacciones Químicas

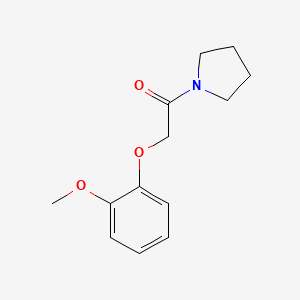

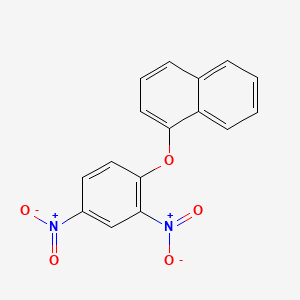

16-epi Mometasone Furoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include hydrochloric acid in acetic acid, p-toluenesulfonic acid in water/acetone, and perchloric acid in dichloromethane . Major products formed from these reactions include 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate .

Aplicaciones Científicas De Investigación

16-epi Mometasone Furoate has a wide range of scientific research applications. It is used in the treatment of inflammatory skin disorders such as atopic dermatitis, eczema, and psoriasis . It is also used as a metered spray to alleviate the symptoms of seasonal allergic rhinitis and to treat nasal polyps . Additionally, it is used in aerosol and dry powder inhalers for the prevention of asthma attacks . The compound is also being investigated for its potential use in treating ocular inflammation .

Mecanismo De Acción

The mechanism of action of 16-epi Mometasone Furoate involves binding to glucocorticoid receptors, causing conformational changes in the receptor, separation from chaperones, and movement of the receptor to the nucleus . This leads to the inhibition of pro-inflammatory cytokines and a decrease in the number of inflammatory cells . The compound has a particularly high receptor affinity compared to other corticosteroids .

Comparación Con Compuestos Similares

16-epi Mometasone Furoate is similar to other synthetic corticosteroids such as Fluticasone Propionate and Beclomethasone Dipropionate . it has a higher receptor affinity and is more potent in its anti-inflammatory effects . Unlike Fluticasone Propionate, this compound shows significant activity at other nuclear steroid receptors, making it less specific for the glucocorticoid receptor .

Propiedades

Número CAS |

2231764-75-1 |

|---|---|

Fórmula molecular |

C27H30Cl2O6 |

Peso molecular |

521.4 g/mol |

Nombre IUPAC |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |

InChI |

InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18-,19-,21-,24-,25-,26-,27-/m0/s1 |

Clave InChI |

WOFMFGQZHJDGCX-NSXGOKPNSA-N |

SMILES isomérico |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |

SMILES canónico |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.